molecular formula C17H12BrNO3 B3457885 N-benzyl-6-bromo-2-oxochromene-3-carboxamide

N-benzyl-6-bromo-2-oxochromene-3-carboxamide

Cat. No.: B3457885
M. Wt: 358.2 g/mol
InChI Key: PJVCBGDEHNTACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-bromo-2-oxochromene-3-carboxamide is a heterocyclic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a benzyl group, a bromine atom, and a carboxamide group attached to the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-bromo-2-oxochromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with zinc enolates derived from 1-aryl-2,2-dibromoalkanones. The reaction typically takes place in a weakly polar solvent such as diethyl ether or ethyl acetate, and the presence of hexamethylphosphoric triamide can influence the formation of specific isomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to the industrial preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-bromo-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Cyclopropane Derivatives: Formed through cyclopropanation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-6-bromo-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-oxochromene-3-carboxamide: Lacks the bromine atom, leading to different reactivity and biological activity.

    6-bromo-2-oxochromene-3-carboxamide: Lacks the benzyl group, affecting its chemical properties and applications.

Uniqueness

N-benzyl-6-bromo-2-oxochromene-3-carboxamide is unique due to the presence of both the benzyl group and the bromine atom, which confer specific chemical reactivity and potential biological activities not observed in similar compounds .

Properties

IUPAC Name

N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVCBGDEHNTACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Reactant of Route 5
N-benzyl-6-bromo-2-oxochromene-3-carboxamide
Reactant of Route 6
N-benzyl-6-bromo-2-oxochromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.